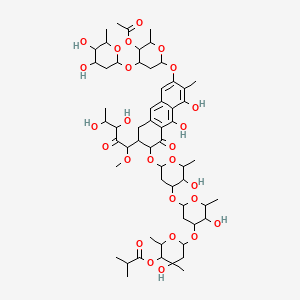
Demethylchromomycin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylchromomycin A2 is a natural product found in Kitasatospora aburaviensis with data available.
Aplicaciones Científicas De Investigación
Demethylchromomycin A2 exhibits significant antitumor and antibacterial properties. Initial studies indicate that it may be less cytotoxic than its parent compound chromomycin A2 but still retains noteworthy activity against certain cancer cell lines and gram-positive bacteria.
Antitumor Activity
Research has shown that this compound has selective cytotoxic effects on cancer cells. For instance, it has been tested against several human cancer cell lines, including:
- P-388 leukemia model : Demonstrated inhibitory activity, although less potent than chromomycin A3.
- Metastatic melanoma cells : Induces autophagy, as evidenced by the increased expression of autophagic markers such as LC3-A and LC3-B. This suggests a mechanism where the compound promotes cellular degradation processes that may enhance cancer cell death .
Antibacterial Activity
This compound has shown effectiveness against gram-positive bacteria. Its mechanism involves binding to DNA and interfering with transcription processes, which is critical for bacterial growth and survival .
Case Studies
Several case studies have documented the effects of this compound in clinical and laboratory settings.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited different levels of cytotoxicity:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| HCT-116 (Colon Cancer) | 762 | Less active compared to chromomycin A2 |
| MALME-3M (Melanoma) | 30 | Induced autophagy |
| MRC-5 (Normal Lung Fibroblast) | >400 | Selectivity towards cancer cells |
This data indicates that while this compound is less potent than chromomycin A2, it still possesses significant anticancer properties, particularly in inducing autophagy in melanoma cells .
Case Study: Antibacterial Effects
In another study focusing on its antibacterial properties, this compound was tested against a panel of gram-positive bacteria. The results indicated that it effectively inhibited the growth of several strains, showcasing its potential as an antibiotic agent .
Propiedades
Número CAS |
86917-62-6 |
|---|---|
Fórmula molecular |
C58H84O26 |
Peso molecular |
1197.3 g/mol |
Nombre IUPAC |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C58H84O26/c1-21(2)57(70)84-56-28(9)77-42(20-58(56,11)71)81-36-17-39(74-25(6)49(36)66)80-35-18-41(75-26(7)48(35)65)83-55-32(54(72-12)52(69)46(63)23(4)59)14-30-13-31-15-34(22(3)45(62)43(31)50(67)44(30)51(55)68)79-40-19-37(53(27(8)76-40)78-29(10)60)82-38-16-33(61)47(64)24(5)73-38/h13,15,21,23-28,32-33,35-42,46-49,53-56,59,61-67,71H,14,16-20H2,1-12H3 |
Clave InChI |
AKTAFHXHDVVUJW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Sinónimos |
demethylchromomycin A2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















